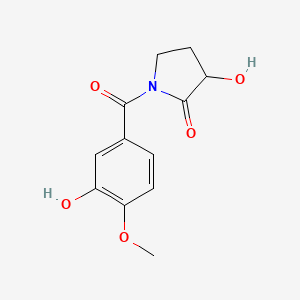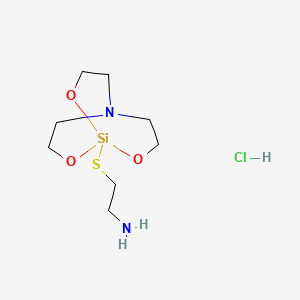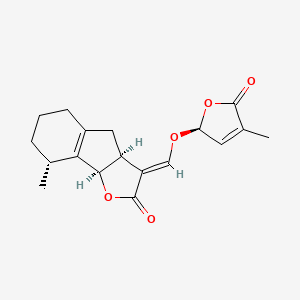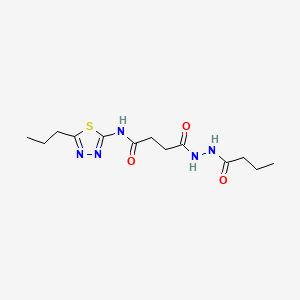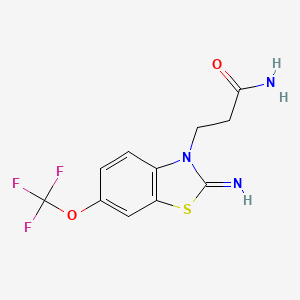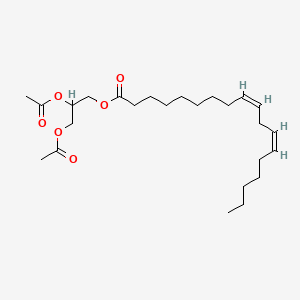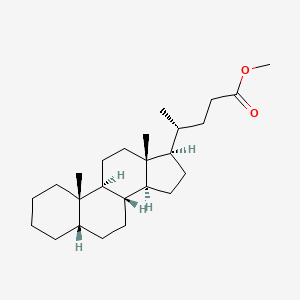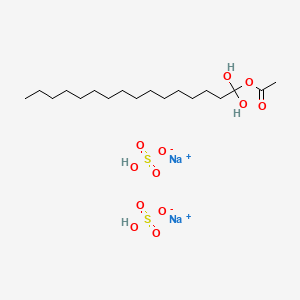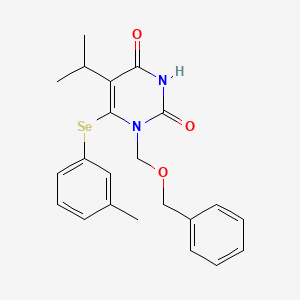
Tetracosanyl behenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosanyl behenate, also known as docosanoic acid tetracosyl ester, is a long-chain ester compound with the molecular formula C46H92O2. It is a waxy substance that is often used in various industrial and cosmetic applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracosanyl behenate can be synthesized through the esterification reaction between docosanoic acid (behenic acid) and tetracosanol (lignoceryl alcohol). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosanyl behenate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce docosanoic acid and tetracosanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Docosanoic acid and tetracosanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
Tetracosanyl behenate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable lipid nanoparticles.
Industry: Utilized in cosmetics and personal care products as an emollient and thickening agent. It is also used in the production of lubricants and coatings.
Mécanisme D'action
The mechanism of action of tetracosanyl behenate involves its interaction with lipid membranes and its ability to form stable lipid bilayers. This property makes it useful in drug delivery systems, where it can encapsulate active pharmaceutical ingredients and facilitate their controlled release. The compound’s long hydrophobic chains allow it to integrate into lipid membranes, enhancing membrane stability and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyl palmitate: Another long-chain ester used in cosmetics and personal care products.
Stearyl stearate: Similar in structure and used for similar applications.
Behenyl behenate: A related compound with similar properties and uses.
Uniqueness
Tetracosanyl behenate is unique due to its specific chain length and the combination of docosanoic acid and tetracosanol. This gives it distinct melting and crystallization properties, making it particularly suitable for certain industrial applications where specific thermal properties are required.
Propriétés
Numéro CAS |
42233-17-0 |
|---|---|
Formule moléculaire |
C46H92O2 |
Poids moléculaire |
677.2 g/mol |
Nom IUPAC |
tetracosyl docosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-27-29-31-33-35-37-39-41-43-45-48-46(47)44-42-40-38-36-34-32-30-28-26-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
Clé InChI |
VLAQWJMMSTXOEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


